molecular formula C18H28N4O2S B2894726 N1-cyclopentyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946328-66-1

N1-cyclopentyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

カタログ番号 B2894726
CAS番号: 946328-66-1
分子量: 364.51
InChIキー: RANGHKBAMDRPLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-cyclopentyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, commonly known as CPI-455, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound belongs to the class of oxalamide derivatives, which have been extensively studied for their potential as therapeutic agents.

作用機序

The mechanism of action of CPI-455 is not fully understood, but it is believed to be due to its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs and LSD1 are enzymes that play a critical role in regulating gene expression, and their dysregulation has been implicated in several diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
CPI-455 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, CPI-455 has been shown to have anti-tumor effects in several cancer cell lines, including breast, lung, and prostate cancer.

実験室実験の利点と制限

One of the major advantages of CPI-455 is its ability to inhibit the activity of HDACs and LSD1, which makes it a promising candidate for the treatment of several diseases. Moreover, this compound has shown good oral bioavailability and pharmacokinetic properties, which makes it a viable option for clinical development. However, one of the limitations of CPI-455 is its relatively low potency compared to other HDAC inhibitors. Moreover, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.

将来の方向性

There are several future directions for the development of CPI-455, including the optimization of its potency and selectivity for HDACs and LSD1. Moreover, the combination of CPI-455 with other therapeutic agents, such as chemotherapy and immunotherapy, may enhance its anti-tumor effects. Additionally, the development of CPI-455 as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is an area of active research. Finally, the identification of biomarkers for CPI-455 response may help to identify patients who are most likely to benefit from this therapy.

合成法

The synthesis of CPI-455 involves a multi-step process that begins with the reaction of cyclopentylamine with ethyl oxalyl chloride to form N1-cyclopentyl-N2-ethyl oxalamide. This intermediate is then reacted with 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine to yield CPI-455. The overall yield of this process is approximately 20%, which makes it a viable option for large-scale production.

科学的研究の応用

CPI-455 has been extensively studied for its potential as a therapeutic agent for several diseases, including cancer, neurodegenerative disorders, and inflammation. Preclinical studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, CPI-455 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, CPI-455 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

特性

IUPAC Name

N'-cyclopentyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2S/c1-21-7-9-22(10-8-21)16(14-6-11-25-13-14)12-19-17(23)18(24)20-15-4-2-3-5-15/h6,11,13,15-16H,2-5,7-10,12H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANGHKBAMDRPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。